molecular formula C9H15N3 B13063113 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

Cat. No.: B13063113
M. Wt: 165.24 g/mol
InChI Key: MFUAXOVXWBCGJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of an ethyl group at position 4 and a 2-methylcyclopropyl group at position 3 on the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the ethyl group: This can be done via alkylation using ethyl halides under basic conditions.

    Introduction of the 2-methylcyclopropyl group: This can be achieved through a cyclopropanation reaction, where a suitable precursor such as an alkene is reacted with a carbene or carbenoid reagent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides, acids, and bases, depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions may yield various substituted pyrazoles.

Scientific Research Applications

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-Ethyl-1H-pyrazol-5-amine: Lacks the 2-methylcyclopropyl group.

    3-(2-Methylcyclopropyl)-1H-pyrazol-5-amine: Lacks the ethyl group.

    4-Methyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine: Has a methyl group instead of an ethyl group.

Uniqueness

4-Ethyl-3-(2-methylcyclopropyl)-1H-pyrazol-5-amine is unique due to the specific combination of the ethyl and 2-methylcyclopropyl groups on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-ethyl-5-(2-methylcyclopropyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-3-6-8(7-4-5(7)2)11-12-9(6)10/h5,7H,3-4H2,1-2H3,(H3,10,11,12)

InChI Key

MFUAXOVXWBCGJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CC2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.